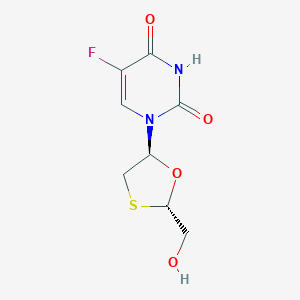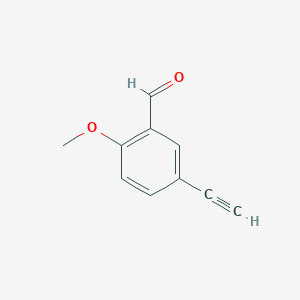
2,6-Diaminonicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diaminonicotinaldehyde is a nitrogen-based heterocyclic compound derived from pyridine. Pyridine derivatives are known for their significant roles in various biochemical processes and their presence in numerous bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diaminonicotinaldehyde typically involves the reaction of 2,6-diaminopyridine with formylating agents under controlled conditions. One common method includes the use of formic acid and formaldehyde in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous process involving a rotating packed bed reactor. This method enhances mass transfer and reduces reaction time, making the process more efficient .
化学反应分析
Types of Reactions: 2,6-Diaminonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which have significant biological and chemical properties .
科学研究应用
2,6-Diaminonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive ligand in various biochemical processes.
Medicine: It has shown promise in the development of anticancer and antimicrobial agents.
Industry: It is utilized in the production of chemosensors and electrocatalysts
作用机制
The mechanism of action of 2,6-Diaminonicotinaldehyde involves its interaction with molecular targets through its amino and formyl groups. These interactions can lead to the formation of Schiff bases, which are known to exhibit various biological activities. The compound’s ability to form complexes with metal ions also plays a crucial role in its mechanism of action .
相似化合物的比较
2,6-Diaminopyridine: A precursor to 2,6-Diaminonicotinaldehyde, known for its symmetrical structure and biological activity.
3,4-Diaminopyridine: Used in the treatment of neuromuscular disorders, it shares similar structural features but differs in its specific applications.
Pyridine-3-carbaldehyde: Another pyridine derivative with formyl functionality, used in various organic syntheses .
Uniqueness: this compound stands out due to its dual functional groups (amino and formyl), which provide versatility in chemical reactions and potential for diverse applications in medicinal chemistry and industrial processes .
属性
CAS 编号 |
151510-21-3 |
|---|---|
分子式 |
C6H7N3O |
分子量 |
137.14 g/mol |
IUPAC 名称 |
2,6-diaminopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H4,7,8,9) |
InChI 键 |
YDVDHHVHCIAGAJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1C=O)N)N |
规范 SMILES |
C1=CC(=NC(=C1C=O)N)N |
同义词 |
3-Pyridinecarboxaldehyde,2,6-diamino-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)




![1-[(E)-prop-1-enyl]pyrrolidin-2-one](/img/structure/B116263.png)

![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)






